molecular formula C14H16N2O2 B2941665 ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate CAS No. 909527-61-3

ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate

Cat. No. B2941665
CAS RN: 909527-61-3
M. Wt: 244.294
InChI Key: NXJUUIADNARGAC-ACCUITESSA-N
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Description

Ethyl esters are a type of organic compound commonly used in a variety of applications, including as intermediates in organic synthesis . They are characterized by an ester functional group, which consists of a carbonyl adjacent to an ether linkage .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Without specific information on “ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate”, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Ethyl esters, for example, are often flammable and can cause irritation if they come into contact with the skin or eyes .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-phenylethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-18-14(17)13(10-15)11-16-9-8-12-6-4-3-5-7-12/h3-7,11,16H,2,8-9H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJUUIADNARGAC-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCCC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NCCC1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2E)-2-cyano-3-[(2-phenylethyl)amino]prop-2-enoate

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